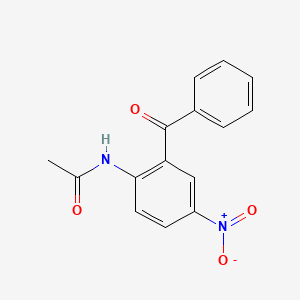
2-(diphenylamino)-6-(3-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one
Overview
Description
2-(diphenylamino)-6-(3-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains a thiazine ring
Preparation Methods
The synthesis of 2-(diphenylamino)-6-(3-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the reaction of diphenylamine with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazine ring. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-(diphenylamino)-6-(3-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(diphenylamino)-6-(3-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(diphenylamino)-6-(3-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(diphenylamino)-6-(3-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one include other thiazine derivatives and heterocyclic compounds with similar structural features. These compounds may share some properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of both diphenylamino and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-(N-phenylanilino)-5,6-dihydro-1,3-thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c23-17-9-7-8-16(14-17)20-15-21(26)24-22(27-20)25(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,20H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEMCPIYTGLFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxochromene-3-carboxamide](/img/structure/B4154622.png)
![N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4154628.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4154635.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4154637.png)
![methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B4154670.png)
![7-methyl-4-[(2-phenoxyethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4154675.png)
![N-(4-methoxy-2-nitrophenyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B4154684.png)
![3,3'-(1,2-ethanediyl)bis(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B4154686.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4154695.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4154702.png)

![6-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B4154725.png)
amino]benzoic acid](/img/structure/B4154737.png)
